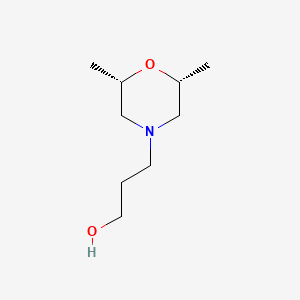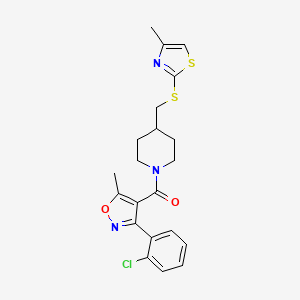
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22ClN3O2S2 and its molecular weight is 448. The purity is usually 95%.
BenchChem offers high-quality (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Activities
The synthesis of novel heterocyclic compounds, including those with structures similar to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone, has been investigated for their potential biological activities. Research has demonstrated that such compounds, incorporating oxazole, pyrazoline, and pyridine rings, show promising anticancer activity against a variety of cancer cell lines, as well as significant in vitro antibacterial and antifungal properties. These findings suggest a potential for these compounds to contribute to the development of new therapeutic agents in the fight against cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and Structural Analysis
Molecular docking studies have been employed to further understand the interactions of similar compounds with biological targets. These studies can provide insights into the potential mechanisms of action and contribute to the design of more effective and selective drugs. For instance, the synthesis and docking studies of certain thiazole compounds have highlighted their potential antibacterial activity, offering a foundation for further exploration in antimicrobial drug development (Shahana & Yardily, 2020).
Development of Bioactive Compounds
The exploration of new bioactive compounds with heterocyclic structures similar to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone has led to the discovery of molecules with diverse biological activities. These activities range from antimicrobial to anticancer effects, underscoring the potential of such compounds in pharmaceutical research and development (Patel, Agravat, & Shaikh, 2011).
Potential for Insecticidal Applications
Research into novel piperidine thiazole compounds has revealed their potential as insecticides. Preliminary bioassays indicate that certain derivatives exhibit considerable insecticidal activities against pests such as the armyworm. This suggests a promising avenue for the development of new agricultural chemicals to protect crops from pest damage (Ding et al., 2019).
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S2/c1-13-11-28-21(23-13)29-12-15-7-9-25(10-8-15)20(26)18-14(2)27-24-19(18)16-5-3-4-6-17(16)22/h3-6,11,15H,7-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXLQWHVHKUIEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

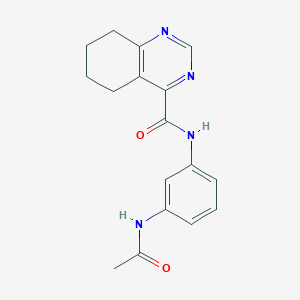
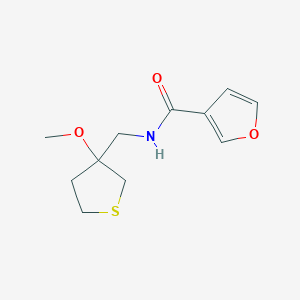
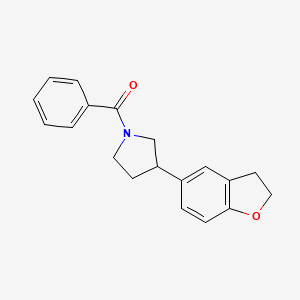
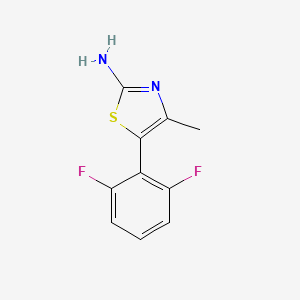
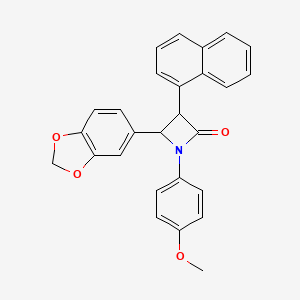
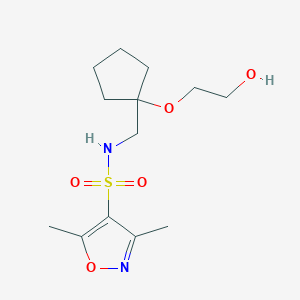
![2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2377343.png)
![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377344.png)
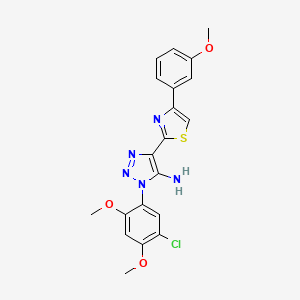
![2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2377348.png)
![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2377349.png)
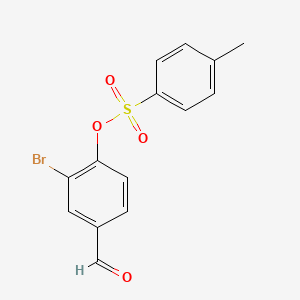
![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2377351.png)
